molecular formula C12H14O3 B2916509 (2R,3S)-3-Phenyloxane-2-carboxylic acid CAS No. 2307753-33-7

(2R,3S)-3-Phenyloxane-2-carboxylic acid

Cat. No.: B2916509
CAS No.: 2307753-33-7
M. Wt: 206.241
InChI Key: MHFZHWXWHLGJQQ-WDEREUQCSA-N
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Description

(2R,3S)-3-Phenyloxane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxane ring structure with a phenyl group attached, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Phenyloxane-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor molecule, such as a substituted oxirane, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation processes. Specific strains of microorganisms, such as Yarrowia lipolytica, are used to produce the compound from renewable resources like plant oils. The fermentation broth is then subjected to selective adsorption on activated carbon, followed by elution with methanol to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Phenyloxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or sulfonates are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxanes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,3S)-3-Phenyloxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-3-Phenyloxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate receptors by mimicking the natural ligand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-3-Phenyloxane-2-carboxylic acid is unique due to its specific oxane ring structure with a phenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals, where precise control over stereochemistry is crucial.

Biological Activity

(2R,3S)-3-Phenyloxane-2-carboxylic acid is a chiral compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology and organic synthesis.

Chemical Structure and Properties

This compound features an oxirane (epoxide) ring and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The stereochemistry of the compound is crucial as it influences its binding affinity to biological targets, enhancing its pharmacological efficacy.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which may be beneficial in treating various inflammatory diseases.
  • Antimicrobial Activity : Studies have reported that it possesses antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
  • Enzyme Interaction : The compound's epoxide group allows it to engage in nucleophilic attack mechanisms with biological molecules, leading to covalent bond formation. This property is particularly relevant for understanding its role in drug synthesis and development.

The mechanisms through which this compound exerts its biological effects include:

  • Molecular Docking Studies : These studies have been employed to evaluate the binding affinities of the compound with various enzymes and receptors. The results indicate that the stereochemistry significantly affects its interaction profiles.
  • Biochemical Assays : Various assays have been conducted to assess the compound's efficacy against specific targets, revealing insights into its pharmacodynamics and potential therapeutic roles.

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of this compound demonstrated that it significantly reduced pro-inflammatory cytokine levels in vitro. The findings suggest that this compound could be developed into a therapeutic agent for inflammatory conditions such as arthritis or asthma.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated a notable inhibition of growth for Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds regarding their unique characteristics and biological activities:

Compound NameStructural FeaturesBiological Activity
(2S,3R)-2,3-dibromo-3-phenylpropanoic acidContains bromine atomsVaries in reactivity due to halogen substituents
(2R,3S)-phenylisoserine estersShares phenyl group and oxirane ringDifferent stereochemistry affects activity
2-Methyl-3-phenyloxirane-2-carboxylic acidSimilar structure with methyl substitutionDistinct reactivity profile
3-Phenyloxirane-2-carboxylic acidLacks methyl group but retains carboxylic functionalityVariation in substituents impacts activity

Properties

IUPAC Name

(2R,3S)-3-phenyloxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZHWXWHLGJQQ-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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